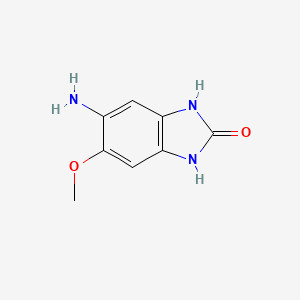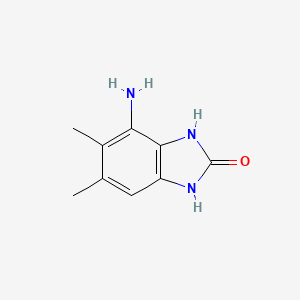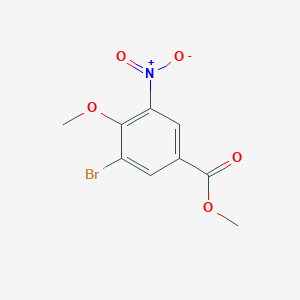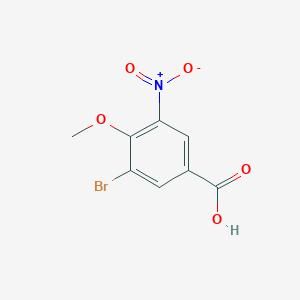
2-Amino-5-fluorophenylboronic acid
Descripción general
Descripción
2-Amino-5-fluorophenylboronic acid is an organic compound with the molecular formula C6H7BFNO2. It is a boronic acid derivative that contains both an amino group and a fluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluorophenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for constructing carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-amino-5-fluoroiodobenzene), boronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Common solvents include ethanol, toluene, or a mixture of water and an organic solvent.
Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms new carbon-carbon bonds with compatible organic halides or triflates.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), and organic solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-fluorophenylboronic acid is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Medicinal Chemistry: Potential candidate for drug discovery due to its unique chemical structure and biological activity. Studies have shown its derivatives exhibit antiproliferative, antimalarial, and antibacterial activities.
Material Science: Used in the synthesis of functional materials, including polymers and catalysts.
Biological Research: Investigated for its potential as an enzyme inhibitor and in the development of diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid and amino groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-Amino-5-fluorophenylboronic acid can be compared with other similar compounds such as:
- 2-Amino-4-fluorophenylboronic acid
- 2-Amino-6-fluorophenylboronic acid
- 2-Amino-5-chlorophenylboronic acid
Uniqueness
The presence of both an amino group and a fluorophenyl group in this compound provides unique reactivity and binding properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group allows for further functionalization and biological activity.
Propiedades
IUPAC Name |
(2-amino-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZXCHNOGDNZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590559 | |
| Record name | (2-Amino-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040400-87-0 | |
| Record name | (2-Amino-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)






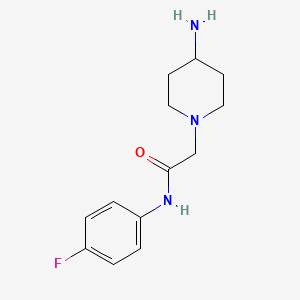
![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)
